molecular formula C16H15N3O4S2 B2612048 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(4-sulfamoylphenyl)acetamide CAS No. 101285-42-1

2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B2612048
CAS No.: 101285-42-1
M. Wt: 377.43
InChI Key: PPNQRSVWLPPAIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of this compound is C16H15N3O4S2 . It has an average mass of 377.438 Da and a monoisotopic mass of 377.050385 Da .

Scientific Research Applications

Theoretical Investigation and Antimalarial Activity

A theoretical investigation into the reactivity of N-(phenylsulfonyl)acetamide derivatives, including compounds similar to 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(4-sulfamoylphenyl)acetamide, has shown potential antimalarial activity. These compounds were analyzed for their in vitro antimalarial properties, demonstrating IC50 values of <30µM, indicating strong antimalarial potential. The study emphasizes the importance of the sulfonamide group and its derivatives in developing new antimalarial agents. The theoretical calculations and molecular docking studies further support the efficacy of these compounds against malaria, highlighting their potential in drug development for COVID-19 and other diseases (Fahim & Ismael, 2021).

Antifungal and Antitumor Activities

Research has also been conducted on the synthesis of N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide compounds for their antifungal activity against pathogens such as Tricophyton rubrum and Epidermophyton floccosum. Some of these compounds showed appreciable antifungal activity in primary screenings, suggesting their potential as antifungal agents (Gupta & Wagh, 2006). Additionally, derivatives of 2-(4-aminophenyl)benzothiazole, structurally related to the target compound, have been explored for their antitumor activity. These compounds were evaluated in vitro against human tumor cell lines, indicating considerable anticancer activity, thus demonstrating the therapeutic potential of benzothiazole derivatives in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).

Cytotoxic Activity

The cytotoxic activity of novel sulfonamide derivatives, including those with structures akin to this compound, has been studied. Compounds synthesized from 2-chloro-N-(4-sulfamoylphenyl)acetamides were tested against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. Among these, certain derivatives displayed potent cytotoxic activity, highlighting the potential of these compounds in developing cancer therapeutics (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

Synthesis and Antimicrobial Activities

Another study focused on the synthesis of new 1,4-benzothiazine derivatives, demonstrating their efficacy in antimicrobial activities. These compounds, including 2-(3-oxo-1,4-benzothiazin-2-yl)acetamide derivatives, were evaluated against various bacterial strains, showing promising results. The research indicates the potential of benzothiazine derivatives in combating microbial infections, further emphasizing the versatility of these compounds in medical research (Dabholkar & Gavande, 2016).

Properties

IUPAC Name

2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S2/c17-25(22,23)11-7-5-10(6-8-11)18-15(20)9-14-16(21)19-12-3-1-2-4-13(12)24-14/h1-8,14H,9H2,(H,18,20)(H,19,21)(H2,17,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNQRSVWLPPAIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.